molecular formula C12H7ClN2S B11740413 2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile

2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile

Cat. No.: B11740413
M. Wt: 246.72 g/mol
InChI Key: PHZRGKAPUIZWKE-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile is a chemical compound with the molecular formula C12H7ClN2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorophenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-aminothiophene-3-carbonitrile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and carbonitrile groups can enhance its binding affinity and specificity towards these targets. The thiophene ring can also participate in π-π stacking interactions, further stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

  • 2-{[(2-Bromophenyl)methylidene]amino}thiophene-3-carbonitrile
  • 2-{[(2-Fluorophenyl)methylidene]amino}thiophene-3-carbonitrile
  • 2-{[(2-Methylphenyl)methylidene]amino}thiophene-3-carbonitrile

Comparison: Compared to its analogs, 2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to participate in specific chemical reactions. Additionally, the chlorophenyl group can provide unique steric and electronic effects, making this compound distinct from its bromine, fluorine, or methyl-substituted counterparts.

Properties

Molecular Formula

C12H7ClN2S

Molecular Weight

246.72 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylideneamino]thiophene-3-carbonitrile

InChI

InChI=1S/C12H7ClN2S/c13-11-4-2-1-3-10(11)8-15-12-9(7-14)5-6-16-12/h1-6,8H

InChI Key

PHZRGKAPUIZWKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=CS2)C#N)Cl

Origin of Product

United States

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